4'-Hydroxychalcone is a naturally occurring compound belonging to the chalcone class of flavonoids. It is characterized by its phenolic structure, which contributes to its biological activities. This compound is notable for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The compound's structure features a hydroxyl group at the 4' position of the chalcone backbone, which enhances its reactivity and biological efficacy.
4'-Hydroxychalcone can be derived from various natural sources, including plants such as Glycyrrhiza glabra (licorice) and Hibiscus sabdariffa. It is also synthesized in laboratories through various chemical methods, primarily utilizing the Claisen-Schmidt condensation reaction.
Chemically, 4'-hydroxychalcone is classified as a flavonoid and more specifically as a chalcone. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are precursors to flavonoids. The systematic name for 4'-hydroxychalcone is 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.
The synthesis of 4'-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction can be carried out using various catalysts and solvents, with recent advancements focusing on greener methods that minimize solvent use.
Technical Details:
For example, one method involves grinding 4-hydroxyacetophenone with benzaldehyde in the presence of sodium hydroxide at room temperature for a specified duration, followed by purification through recrystallization from ethanol . Another approach utilizes polyethylene glycol as a solvent to enhance yield and reduce environmental impact .
The molecular formula of 4'-hydroxychalcone is C15H12O2. Its structure consists of two aromatic rings connected by a three-carbon chain with a carbonyl group (C=O) and a hydroxyl group (-OH) at the para position of one of the rings.
4'-Hydroxychalcone participates in various chemical reactions due to its reactive sites. Notably, it can undergo Michael addition reactions with thiols like glutathione, forming adducts that may have biological significance .
Technical Details:
The mechanism of action for 4'-hydroxychalcone's biological effects involves several pathways:
Data from studies indicate that these mechanisms contribute to its potential therapeutic applications in treating conditions like cancer and inflammation .
Relevant analyses include spectroscopic methods that provide insight into its structural characteristics and reactivity profiles.
4'-Hydroxychalcone has several scientific uses:
Research continues to explore its applications in drug development, particularly in creating novel therapeutic agents targeting oxidative stress-related diseases .
4’-Hydroxychalcone (4’-HC) demonstrates selective cytotoxicity against high-risk neuroblastoma characterized by MYCN amplification. In MYCN-amplified cell lines (IMR-32, SK-N-BE(2)), 4’-HC significantly reduces cell viability compared to non-amplified neuroblastoma (SH-SY5Y) or non-neuroblastoma (HEK293t) cells. This selectivity stems from the intrinsic oxidative stress vulnerability of MYCN-amplified cells, which exhibit heightened basal reactive oxygen species (ROS) levels due to MYCN-driven metabolic dysregulation. 4’-HC exacerbates this vulnerability by depleting the key antioxidant glutathione (GSH) by 65–80% and elevating intracellular ROS by 2.5–4-fold within 24 hours. Critically, co-treatment with the antioxidant N-acetyl-L-cysteine (NAC) completely abolishes 4’-HC-induced cytotoxicity, confirming oxidative stress as the primary death mechanism [1] [3].
Table 1: Oxidative Stress Markers in Neuroblastoma Cells Post 4’-HC Treatment
Cell Line | MYCN Status | GSH Depletion (%) | ROS Increase (Fold) | Viability Reduction (%) |
---|---|---|---|---|
IMR-32 | Amplified | 78 ± 6* | 3.9 ± 0.4* | 82 ± 5* |
SK-N-BE(2) | Amplified | 65 ± 7* | 2.5 ± 0.3* | 75 ± 6* |
SH-SY5Y | Non-amplified | 25 ± 4 | 1.2 ± 0.2 | 20 ± 3 |
HEK293t | Non-cancer | 15 ± 3 | 1.1 ± 0.1 | 8 ± 2 |
*p<0.01 vs. untreated controls; Data sourced from [1]
4’-HC directly targets mitochondrial function, inducing bioenergetic collapse in cancer cells. Treatment with 20–50 µM 4’-HC reduces mitochondrial membrane potential (ΔΨm) by 40–60% and inhibits oxygen consumption rates (OCR) linked to ATP synthesis by 55–70%. This impairment stems from two mechanisms:
4’-HC potentiates the efficacy of standard chemotherapeutics through ROS-mediated sensitization. In MYCN-amplified neuroblastoma cells, co-treatment of 4’-HC (20 µM) with cisplatin or doxorubicin reduces the IC~50~ of both drugs by 3–5-fold. This synergy arises from 4’-HC’s ability to suppress GSH-dependent detoxification pathways, rendering cancer cells unable to neutralize chemotherapy-induced ROS. Combination indices (CI) calculated using the Chou-Talalay method demonstrate strong synergism (CI<0.7) at multiple dose levels, indicating clinical potential for reducing chemotherapeutic doses and mitigating resistance [1] [3].
Table 2: Synergistic Effects of 4’-HC with Chemotherapeutics in IMR-32 Cells
Chemotherapeutic Agent | IC~50~ Alone (µM) | IC~50~ + 20µM 4’-HC (µM) | Combination Index (CI) | Viability Reduction vs. Mono (%) |
---|---|---|---|---|
Cisplatin | 5.2 ± 0.4 | 1.1 ± 0.2* | 0.45 ± 0.05 | 78 ± 6 vs. 52 ± 5 |
Doxorubicin | 0.8 ± 0.1 | 0.2 ± 0.03* | 0.32 ± 0.04 | 85 ± 7 vs. 48 ± 4 |
*p<0.001 vs. agent alone; Data from [1]
GSH depletion by 4’-HC initiates a cascade of pro-apoptotic signaling events. The compound reduces cellular GSH/GSSG ratios by >70%, disrupting redox homeostasis and activating stress kinases (JNK, p38 MAPK). This triggers the intrinsic apoptosis pathway via:
Beyond apoptosis, 4’-HC activates ROS-driven necroptosis in apoptosis-resistant cancer cells. At higher concentrations (≥50 µM), 4’-HC induces mitochondrial permeability transition pore (mPTP) opening and ATP depletion, shifting death toward necroptosis. Key features include:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: